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Compound of Interest

Compound Name: 3-lodo-1-propanol

Cat. No.: B1294970

An In-depth Technical Guide on the Solubility of 3-lodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-lodo-1-propanol (CAS No. 627-32-7) is a bifunctional organic molecule of significant interest
in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a precursor and
intermediate is largely governed by its physicochemical properties, among which solubility is
paramount for reaction kinetics, purification, and formulation. This guide provides a
comprehensive overview of the solubility of 3-iodo-1-propanol in aqueous and organic media.
It includes a compilation of available physical and chemical data, a detailed experimental
protocol for solubility determination, and graphical representations of its synthetic utility where
solubility plays a critical role.

Physicochemical Properties of 3-lodo-1-propanol

A summary of the key physical and chemical properties of 3-iodo-1-propanol is presented
below. This data is essential for understanding its behavior in different solvent systems.
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Property Value Reference(s)
Molecular Formula CsH7IO [1]

Molecular Weight 185.99 g/mol [1]
Appearance Colorless to pale yellow liquid

Density 1.942 g/mL at 25 °C

Boiling Point 115 °C at 38 mmHg

Refractive Index n20/D 1.556

Flash Point 113 °C (235.4 °F) - closed cup

Storage Temperature 2-8°C

CAS Number 627-32-7 [1]

Solubility Profile

The solubility of 3-iodo-1-propanol is dictated by its molecular structure, which features a
polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar propyl chain with a
large, polarizable iodine atom. This combination allows for solubility in both polar and nonpolar
solvents to varying degrees.

Aqueous Solubility

While specific quantitative data such as g/100 mL is not readily available in published literature,
the octanol-water partition coefficient (logP) provides a reliable measure of its
hydrophilic/lipophilic balance. The computed XLogP3-AA value for 3-iodo-1-propanol is 1.0[1].

AlogP of 1.0 indicates that 3-iodo-1-propanol is ten times more soluble in octanol (a nonpolar
solvent) than in water. This suggests that while it is soluble in water, its preference is for less
polar environments. The hydroxyl group contributes to its water solubility through hydrogen
bonding, but the three-carbon chain and the large iodine atom increase its lipophilicity
compared to shorter-chain alcohols.

Organic Solvent Solubility
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Based on the principle of "like dissolves like," 3-iodo-1-propanol is expected to be miscible
with a wide range of common organic solvents, particularly polar protic and polar aprotic
solvents. Its alcohol functionality ensures miscibility with other alcohols, while its overall polarity
allows for dissolution in solvents like ethers, ketones, and halogenated hydrocarbons.

Solubility Data Summary

The table below summarizes the expected and known solubility of 3-iodo-1-propanol. It is
important to note that much of this is based on qualitative descriptions and physicochemical
principles, as precise experimental values are scarce.
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Solvent

Solvent Type

Expected Solubility

Notes | Data
Source

Water

Polar Protic

Soluble

logP = 1.0, indicating
higher affinity for

organic phases.[1]

Methanol

Polar Protic

Miscible

Expected due to
structural similarity

(short-chain alcohol).

Ethanol

Polar Protic

Miscible

Expected due to
structural similarity

(short-chain alcohol).

Acetone

Polar Aprotic

Miscible

Expected to be a good
solvent.

Diethyl Ether

Nonpolar

Soluble

The alkyl chain and
iodine atom favor

solubility.

Dichloromethane

Halogenated

Miscible

Expected to be a good

solvent.

Toluene

Aromatic

Soluble

Expected to be a good
solvent.

Hexane

Nonpolar

Moderately Soluble

The polar hydroxyl
group may limit

miscibility.

n-Octanol

Nonpolar Alcohol

Soluble

logP = 1.0 implies a
10:1 preference over

water.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be

employed. The isothermal shake-flask method is a reliable and widely accepted technique for

determining the solubility of a liquid solute in a solvent.
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Methodology: Isothermal Shake-Flask Method

Preparation: Ensure both the 3-iodo-1-propanol (solute) and the selected solvent are of
high purity. Degas the solvent if necessary to prevent bubble formation.

System Setup: In a series of sealed, temperature-controlled vessels (e.g., glass vials with
PTFE-lined caps), add a known volume of the solvent.

Solute Addition: Add an excess amount of 3-iodo-1-propanol to each vessel to ensure that
a saturated solution is formed. The presence of a separate, undissolved phase of 3-iodo-1-
propanol should be visible.

Equilibration: Place the vessels in a thermostatically controlled shaker bath set to the desired
temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72

hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration
of the solute in the solvent phase no longer changes over time.

Phase Separation: After equilibration, cease agitation and allow the phases to separate. For
robust separation, the vessels can be centrifuged at the same constant temperature.

Sampling: Carefully extract a known volume of the saturated solvent phase (the
supernatant), ensuring that none of the undissolved solute is transferred.

Analysis: Quantify the concentration of 3-iodo-1-propanol in the collected sample using a
validated analytical technique, such as:

o Gas Chromatography (GC): A highly effective method for volatile compounds. A calibration
curve must be prepared using standards of known concentration.

o High-Performance Liquid Chromatography (HPLC): Suitable if the compound has a
chromophore or can be derivatized.

o Gravimetric Analysis: Involves accurately weighing the sampled aliquot, carefully
evaporating the solvent under controlled conditions, and weighing the remaining solute
residue. This is less practical for a liquid solute.
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» Calculation: Convert the measured concentration into standard solubility units (e.g., g/100
mL, mol/L). The experiment should be repeated at least three times to ensure reproducibility
and to calculate the mean and standard deviation.
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Workflow for Solubility Determination
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Caption: General experimental workflow for determining the solubility of 3-iodo-1-propanol.
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Applications in Synthetic Chemistry

The solubility of 3-iodo-1-propanol in various organic solvents makes it a versatile building
block in drug discovery and development. Its dual functionality allows for a wide range of
chemical transformations.

Role as a Synthetic Intermediate

The primary alcohol can be oxidized or converted into an ether or ester, while the primary alkyl
iodide is an excellent leaving group in nucleophilic substitution (Sn2) reactions. This allows for
the facile introduction of a 3-hydroxypropyl moiety onto various nucleophiles.

Role as a Synthetic Intermediate
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Caption: Nucleophilic substitution reactions using 3-iodo-1-propanol as an electrophile.
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Synthesis via the Finkelstein Reaction

3-lodo-1-propanol is often synthesized from its less expensive chloro- or bromo-analogs via
the Finkelstein reaction. This reaction relies on the differential solubility of sodium halides in
acetone. Sodium iodide (Nal) is soluble in acetone, while the resulting sodium chloride (NaCl)
or sodium bromide (NaBr) is not, driving the equilibrium towards the desired iodo-product.

The Finkelstein Reaction

Sodium lodide (Nal)
(Soluble in Acetone)

3-Chloro-1-propanol
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Caption: Synthesis of 3-iodo-1-propanol via the Finkelstein reaction in acetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 3-lodo-1-propanol | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1294970?utm_src=pdf-body
https://www.benchchem.com/product/b1294970?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294970?utm_src=pdf-body
https://www.benchchem.com/product/b1294970?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodo-1-propanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [3-lodo-1-propanol solubility in water and organic
solvents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294970#3-iodo-1-propanol-solubility-in-water-and-
organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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